6-Bromo-4,8-dichloroquinoline

Catalog No.
S983029
CAS No.
1156602-19-5
M.F
C9H4BrCl2N
M. Wt
276.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4,8-dichloroquinoline

CAS Number

1156602-19-5

Product Name

6-Bromo-4,8-dichloroquinoline

IUPAC Name

6-bromo-4,8-dichloroquinoline

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

InChI

InChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H

InChI Key

HWFLROVBQJWQCA-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl

6-Bromo-4,8-dichloroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by the presence of bromine and chlorine substituents. Its chemical formula is C10H3BrCl2N2C_{10}H_{3}BrCl_{2}N_{2} and it has a molecular weight of approximately 301.95 g/mol. This compound is notable for its unique structure, which includes a quinoline ring system with two chlorine atoms at positions 4 and 8, and a bromine atom at position 6. The compound is also known by its CAS number, 886362-77-2, and is recognized for its potential biological activities and applications in medicinal chemistry.

Due to its reactive halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in substitution reactions, allowing for the synthesis of derivatives with varying biological properties.
  • Electrophilic Aromatic Substitution: The aromatic nature of the quinoline ring allows for electrophilic substitution reactions, which can modify the ring structure.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex structures that may exhibit enhanced biological activity.

Research indicates that 6-bromo-4,8-dichloroquinoline exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in disease processes. Some studies have suggested that compounds related to this structure may inhibit certain cancer cell lines and possess antifungal properties.

Several methods have been developed for synthesizing 6-bromo-4,8-dichloroquinoline. Common approaches include:

  • Halogenation of Quinoline Derivatives: Starting from quinoline or its derivatives, bromination and chlorination can be performed using reagents such as bromine or phosphorus oxychloride.
  • Multi-step Synthesis: A multi-step synthesis process can involve initial formation of a bromo-substituted quinoline followed by chlorination steps to introduce chlorine atoms at the desired positions .
  • Reflux Methods: Refluxing with appropriate solvents (e.g., diphenyl ether) and reagents under controlled conditions often yields high purity products .

6-Bromo-4,8-dichloroquinoline has potential applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and drugs.
  • Agricultural Chemistry: Its antimicrobial properties may be leveraged in developing agricultural pesticides or fungicides.
  • Research: Used in studies investigating the mechanisms of action of similar compounds on biological systems.

Interaction studies involving 6-bromo-4,8-dichloroquinoline focus on its binding affinity to various biological targets. Research has indicated that it may interact with specific enzymes or receptors that are implicated in disease pathways. Such studies are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 6-bromo-4,8-dichloroquinoline. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
6-Bromo-4-chloroquinoline65340-70-70.90Contains one chlorine atom instead of two
8-Bromo-4-chloro-2-methylquinoline74575-17-00.89Methyl group at position 2 alters reactivity
6-Bromoquinoline18687-00-00.86Lacks dichloro substituents
4-Amino-6-bromoquinoline74575-17-00.81Contains an amino group which enhances solubility

The uniqueness of 6-bromo-4,8-dichloroquinoline lies in its specific halogenation pattern which may confer distinct biological activities compared to these similar compounds. This specificity could be critical for applications in drug design and development.

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 6-bromo-4,8-dichloroquinoline, derived from the parent quinoline structure with substituents at positions 4, 6, and 8. Its CAS registry number is 1156602-19-5, and it is also referenced as GWB60219 and CS-0257780 in chemical databases.

PropertyValue
IUPAC Name6-Bromo-4,8-dichloroquinoline
CAS Registry Number1156602-19-5
Molecular FormulaC₉H₄BrCl₂N

Molecular Formula and Weight Analysis

The molecular formula C₉H₄BrCl₂N corresponds to a molecular weight of 276.94 g/mol, calculated as follows:

  • Carbon (C): 9 × 12.01 = 108.09 g/mol
  • Hydrogen (H): 4 × 1.008 = 4.032 g/mol
  • Bromine (Br): 79.90 g/mol
  • Chlorine (Cl): 2 × 35.45 = 70.90 g/mol
  • Nitrogen (N): 14.01 g/mol

Total = 108.09 + 4.032 + 79.90 + 70.90 + 14.01 = 276.94 g/mol.

Isomeric Considerations in Halogenated Quinoline Derivatives

The substitution pattern of halogens on the quinoline scaffold determines regioselectivity and reactivity. For 6-bromo-4,8-dichloroquinoline, the meta arrangement of bromine (position 6) relative to chlorines (positions 4 and 8) minimizes steric hindrance while maximizing electronic effects. Key isomers include:

IsomerSubstitution PatternCAS/Reference
6-Bromo-4,8-dichloroquinolineBr(6), Cl(4), Cl(8)1156602-19-5
4-Bromo-5,8-dichloroquinolineBr(4), Cl(5), Cl(8)1070879-38-7
3-Bromo-5,8-dichloroquinolineBr(3), Cl(5), Cl(8)1070879-38-7

These isomers differ in electronic distribution and reactivity, particularly in nucleophilic substitution reactions.

Crystallographic Data and Spatial Configuration

While direct crystallographic data for 6-bromo-4,8-dichloroquinoline is limited, studies on analogous compounds (e.g., 6-bromo-1,3-dichloroisoquinoline) reveal planar structures with π-π stacking interactions due to the aromatic quinoline core. The bromine and chlorine atoms adopt ortho and para positions relative to the nitrogen atom, influencing dipole moments and solubility. Computational models predict a flat, conjugated geometry with partial double-bond character in the quinoline ring.

Halogenation Strategies for Quinoline Functionalization

The synthesis of 6-bromo-4,8-dichloroquinoline represents a sophisticated example of regioselective halogenation of quinoline scaffolds [1]. Multiple halogenation strategies have been developed to achieve precise substitution patterns on the quinoline ring system, with each approach offering distinct advantages in terms of regioselectivity and reaction conditions [2].

Electrophilic halogenation remains the most widely employed method for quinoline functionalization [2] [3]. The process typically involves direct treatment of quinoline derivatives with halogenating agents under controlled conditions to achieve regioselective substitution [4]. Copper-catalyzed halogenation protocols have demonstrated exceptional utility for C5 and C7 halogenation of quinolines using sodium halides under mild conditions [2]. These reactions proceed through a single-electron-transfer mechanism and exhibit excellent substrate tolerance with moderate to good yields [2].

Sequential halogenation approaches have proven particularly effective for the preparation of polyhalogenated quinoline derivatives [1] [5]. The synthesis typically begins with the formation of 6-bromoquinolin-4-ol through cyclization of 4-bromoaniline derivatives, followed by chlorination with phosphorus oxychloride to afford 6-bromo-4-chloroquinoline [1]. Further halogenation at the C8 position can be achieved through controlled bromination or chlorination reactions under specific conditions [6].

Halogenation MethodRegioselectivityTypical ConditionsYield Range
Electrophilic BrominationC5, C6, C8Bromine/sulfuric acid70-85%
Copper-CatalyzedC5, C7Sodium halides/copper catalyst65-80%
ElectrochemicalC3 selectivePotassium halides/electrolysis75-90%

Electrochemical halogenation has emerged as an environmentally friendly alternative for quinoline functionalization [4]. This method employs potassium halides as both halogenating agents and electrolytes, providing expedient access to halogenated quinoline derivatives with unique regioselectivity and broad substrate scope [4]. The protocol enables gram-scale synthesis using convenient electrolysis in undivided cells under mild conditions [4].

The regioselectivity of halogenation reactions is heavily influenced by electronic and steric factors within the quinoline system [7]. Remote functionalization strategies have been developed to achieve geometrically inaccessible substitution patterns, particularly for C5 halogenation of 8-substituted quinoline derivatives [7]. These metal-free protocols utilize trihaloisocyanuric acids as atom-efficient halogen sources and proceed with complete regioselectivity under ambient conditions [7].

Palladium-Catalyzed Cross-Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex quinoline derivatives by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity [8]. Halogenated quinolines, including 6-bromo-4,8-dichloroquinoline, serve as versatile electrophilic partners in these transformations [8].

The Suzuki-Miyaura coupling reaction represents one of the most powerful tools for quinoline functionalization [9] [8]. Dichlorobis(triphenylphosphine)palladium(II)-catalyzed cross-coupling of 6-bromo- and 6,8-dibromo-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding aryl-substituted quinolines in high yields ranging from 68% to 82% [9]. The reaction tolerates various functional groups including trifluoromethoxy, thiomethyl, and methoxy substituents on the phenylboronic acid coupling partners [9].

Negishi cross-coupling reactions provide exceptional versatility for quinoline synthesis due to the high compatibility of organozinc reagents with various functional groups [8]. The reaction typically occurs at or slightly above room temperature to prevent degradation of the zinc compounds [8]. Quinolinyl motifs can function as either electrophilic or nucleophilic coupling partners, with dichlorobis(triphenylphosphine)palladium(II) or dichlorobis[1,2-bis(diphenylphosphino)ferrocene]palladium(II) serving as effective catalysts [8].

Coupling ReactionCatalyst SystemTemperatureTypical Yields
Suzuki-MiyauraPalladium(II)/phosphine80-110°C68-82%
NegishiPalladium(0)/phosphine25-50°C70-90%
SonogashiraPalladium/copperRoom temperature65-85%
StillePalladium(0)80-120°C60-80%

The Sonogashira cross-coupling reaction has become an important tool for constructing carbon-carbon bonds between halogenated quinolines and terminal acetylenes [8]. This methodology enables the synthesis of alkynylated quinoline systems that serve as valuable intermediates for further functionalization [8]. The reaction typically employs palladium and copper co-catalysis under mild conditions with excellent functional group tolerance [8].

Sequential cross-coupling strategies allow for the controlled functionalization of multiple halogen positions within polyhalogenated quinoline substrates [8]. The differential reactivity of bromide and chloride substituents enables selective cross-coupling at specific positions, facilitating the synthesis of complex, multifunctionalized quinoline derivatives [10]. Polybromoquinolines can undergo regioselective Sonogashira coupling at the C6 position followed by Suzuki coupling to generate highly substituted quinoline products [10].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for 6-bromo-4,8-dichloroquinoline characterization [11] [12]. The compound exhibits distinctive spectral features that enable unambiguous structural assignment and purity assessment [13].

Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns for the quinoline aromatic protons [11] [14]. The quinoline scaffold typically displays signals in the aromatic region between 7.0 and 9.0 parts per million, with specific chemical shifts dependent upon the substitution pattern [11]. The H-2 proton of quinoline derivatives typically appears as a doublet around 8.9 parts per million due to coupling with the adjacent nitrogen atom [15].

The presence of halogen substituents significantly influences the chemical shift positions of neighboring protons [14] [16]. Bromine and chlorine atoms exert strong deshielding effects on adjacent aromatic carbons, resulting in characteristic downfield shifts of nearby proton signals [14]. For 6-bromo-4,8-dichloroquinoline, the H-5 and H-7 protons exhibit distinct chemical shifts due to the asymmetric substitution pattern [14].

PositionChemical Shift (ppm)MultiplicityCoupling Pattern
H-28.85-9.05DoubletJ = 4.5 Hz
H-37.45-7.65DoubletJ = 4.5 Hz
H-57.55-7.75DoubletJ = 2.0 Hz
H-77.40-7.60DoubletJ = 2.0 Hz

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the quinoline carbon framework [11] [16]. The carbon chemical shifts for quinoline derivatives span a range from approximately 110 to 160 parts per million, with the nitrogen-bearing carbon typically appearing around 150 parts per million [16]. Halogenated carbons exhibit characteristic downfield shifts, with brominated carbons appearing around 110-120 parts per million and chlorinated carbons at 120-135 parts per million [16].

Vicinal coupling constants in quinoline systems provide valuable information about structural connectivity [16]. A characteristic vicinal coupling constant of approximately 5 hertz has been observed between C5-H4 and C4-H5 positions in quinoline derivatives [16]. These coupling patterns help confirm the regioselectivity of halogenation reactions and structural integrity of the quinoline framework [16].

Infrared (IR) Spectroscopy and Functional Group Identification

Infrared spectroscopy serves as a powerful tool for functional group identification and structural confirmation of 6-bromo-4,8-dichloroquinoline [17] [18]. The technique provides characteristic vibrational frequencies that correspond to specific molecular motions within the quinoline framework [18].

The aromatic carbon-carbon stretching vibrations in quinoline derivatives typically appear in the region between 1450 and 1650 wavenumbers [17] [19]. These bands correspond to the characteristic vibrations of the fused benzene and pyridine rings within the quinoline structure [18]. The carbon-nitrogen stretching vibrations of the pyridine ring contribute to bands observed around 1580-1620 wavenumbers [17].

Aromatic carbon-hydrogen stretching vibrations occur in the region from 3000 to 3100 wavenumbers [17] [20]. The out-of-plane bending motions of quinoline carbon-hydrogen bonds produce characteristic fingerprint region absorptions between 600 and 900 wavenumbers [17]. These frequencies are particularly sensitive to the substitution pattern and can shift to higher frequencies in the presence of electron-withdrawing halogen substituents [17].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Aromatic C-H stretch3000-3100Quinoline C-H
Aromatic C=C stretch1450-1650Ring vibrations
Aromatic C=N stretch1580-1620Pyridine ring
C-H out-of-plane bend600-900Substitution pattern

Carbon-halogen stretching frequencies provide diagnostic information for halogenated quinoline derivatives [21] [20]. Carbon-chlorine stretching vibrations typically appear in the range of 600-800 wavenumbers, while carbon-bromine stretches occur at lower frequencies around 500-650 wavenumbers [21]. The intensity and position of these bands depend on the electronic environment of the halogen substituents [21].

The fingerprint region below 1500 wavenumbers contains numerous complex vibrational modes that are highly characteristic of the specific molecular structure [18] [22]. These frequencies arise from coupled skeletal vibrations involving multiple atoms within the quinoline framework [18]. Normal coordinate analysis has been employed to assign specific vibrational modes and understand the coordination effects on quinoline molecular vibrations [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns for 6-bromo-4,8-dichloroquinoline [23] [24]. The technique enables identification of molecular ions and fragment ions that arise from specific bond cleavage processes [23].

The molecular ion peak for 6-bromo-4,8-dichloroquinoline appears at mass-to-charge ratio 276.94, reflecting the combined mass of the quinoline framework with bromine and chlorine substituents [12]. The isotope pattern provides additional confirmation of the halogen content, with characteristic peak clusters arising from the natural isotope distributions of bromine and chlorine atoms [24].

Collision-induced dissociation studies reveal systematic fragmentation pathways for halogenated quinoline derivatives [23] [24]. The primary fragmentation pathway involves loss of hydrogen cyanide from the quinoline radical cation, resulting in formation of fragment ions with mass-to-charge ratios corresponding to the loss of 27 mass units [23]. This fragmentation pattern is characteristic of quinoline-based compounds and provides structural confirmation [23].

Fragment Ionm/zLoss from Molecular IonAssignment
[M]⁺-276.94-Molecular ion
[M-HCN]⁺249.9427Primary fragmentation
[M-Cl]⁺241.4435.5Chlorine loss
[M-Br]⁺197.4479.5Bromine loss

Halogen elimination represents another important fragmentation pathway in halogenated quinoline derivatives [24]. The loss of chlorine atoms (35.5 mass units) and bromine atoms (79.5 mass units) occurs through heterolytic bond cleavage mechanisms [24]. These fragmentations often violate the even-electron rule, leading to the formation of open-shell species that provide diagnostic information about the substitution pattern [24].

Secondary fragmentation processes involve further breakdown of primary fragment ions through ring-opening reactions and carbon-carbon bond cleavages [25]. The formation of smaller aromatic fragments helps confirm the quinoline core structure and provides information about the connectivity of substituents [25]. Computational studies support the proposed fragmentation mechanisms and help interpret complex mass spectral data [26].

Computational Chemistry Approaches for Structural Validation

Density Functional Theory (DFT) Modeling

Density Functional Theory calculations provide powerful computational tools for validating the structure and predicting properties of 6-bromo-4,8-dichloroquinoline [27] [28]. These quantum mechanical methods enable accurate determination of optimized geometries, electronic properties, and spectroscopic parameters [27].

The B3LYP functional with 6-311++G(d,p) basis sets has proven particularly effective for quinoline derivative calculations [27]. This computational approach demonstrates high concordance between predicted and experimental Nuclear Magnetic Resonance and infrared spectroscopic data [27]. The optimized geometric parameters obtained from Density Functional Theory calculations provide detailed information about bond lengths, bond angles, and molecular conformations [27].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations reveal important electronic properties of halogenated quinoline derivatives [27] [28]. The energy gap between these frontier molecular orbitals provides insight into molecular reactivity and optical properties [27]. For halogenated quinoline compounds, energy gaps typically range from 4.3 to 4.5 electron volts, indicating comparable nonlinear optical properties [27].

Computational ParameterTypical RangeSignificance
HOMO Energy-5.5 to -6.0 eVElectron donating ability
LUMO Energy-1.0 to -1.5 eVElectron accepting ability
Energy Gap4.3-4.5 eVOptical properties
Polarizability40-45 × 10⁻²⁴ esuNonlinear optical response

Natural Bond Orbital analysis provides detailed information about electron delocalization and bonding interactions within the quinoline framework [27]. This analysis reveals strong delocalization interactions between Lewis bonding and antibonding orbitals, confirming the aromatic character of the quinoline system [27]. The presence of halogen substituents influences the electron distribution and affects the stability of different molecular conformations [27].

Vibrational frequency calculations enable direct comparison with experimental infrared and Raman spectroscopic data [27] [28]. Density Functional Theory methods accurately predict vibrational frequencies and intensities, facilitating the assignment of experimental spectral bands [27]. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations [27].

The solubility profile of 6-Bromo-4,8-dichloroquinoline in organic solvents is primarily governed by its halogenated aromatic structure and polarity characteristics. Based on comparative analysis with structurally related bromoquinoline derivatives, this compound exhibits favorable solubility in polar aprotic and moderately polar organic solvents [2].

Primary Solvent Systems: The compound demonstrates good solubility in acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran, following the solubility pattern observed for 6-bromoquinoline [2]. The presence of multiple halogen substituents (one bromine and two chlorine atoms) significantly influences the solubility behavior through enhanced dipole-dipole interactions and increased molecular polarizability .

Aqueous Solubility Limitations: Limited water solubility is expected based on the low aqueous solubility of 3-bromoquinoline (103 mg/L at 25°C) [3]. The additional chlorine substituents at positions 4 and 8 are anticipated to further reduce aqueous solubility due to increased hydrophobic character and molecular size [4].

Solvent Selection Guidelines: For analytical and synthetic applications, dimethylformamide and dimethyl sulfoxide provide excellent solvation due to their ability to stabilize the polarized aromatic system through π-π interactions and dipole stabilization. Alcoholic solvents show moderate compatibility, with methanol and ethanol providing acceptable solubility for most applications [5] [6].

Solvent CategoryExpected SolubilityMechanism
Polar Aprotic (DCM, ACN, DMF)HighDipole-dipole interactions
Moderately Polar (EtOAc, THF)GoodVan der Waals forces
Alcoholic (MeOH, EtOH)ModerateHydrogen bonding potential
Aqueous SystemsPoorLimited polarity matching

Thermal Stability and Melting Point Determination

Thermal characterization of 6-Bromo-4,8-dichloroquinoline reveals stability patterns consistent with halogenated quinoline derivatives. Comparative thermal analysis with related compounds provides insight into the stability profile of this trihalogenated system [7] [8].

Melting Point Considerations: While specific melting point data for 6-Bromo-4,8-dichloroquinoline is not experimentally available, comparative analysis with 8-bromo-4-chloroquinoline (melting point 147-148°C) [9] and 5,7-dibromo-8-hydroxyquinoline (melting point 196-205°C) [10] suggests an expected melting range of 150-180°C. The trihalogenated structure with meta-positioned halogens should provide enhanced crystalline stability through optimized packing interactions .

Thermal Decomposition Profile: Differential scanning calorimetry studies on quinoline derivatives indicate thermal stability up to 200-250°C before onset of decomposition [7] [8]. The presence of electron-withdrawing halogen substituents typically enhances thermal stability by stabilizing the aromatic π-system and reducing electron density available for thermal degradation pathways [11].

Thermogravimetric Analysis Expectations: Based on studies of related quinoline compounds, thermal decomposition is anticipated to occur in multiple stages: initial volatilization (if any) below 200°C, primary decomposition between 250-350°C involving C-halogen bond cleavage, and secondary decomposition above 350°C with complete aromatic ring breakdown [12] [13].

Temperature Range (°C)Expected Thermal EventMass Loss (%)
25-150Crystalline melting0
150-250Thermal stability region<2
250-350Primary decomposition40-60
350-500Secondary decomposition30-40

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic structure of 6-Bromo-4,8-dichloroquinoline is characterized by significant electron density redistribution resulting from the electron-withdrawing effects of the halogen substituents. Density functional theory calculations on related halogenated quinolines provide insight into the frontier molecular orbital characteristics [14] [15] [16].

HOMO-LUMO Energy Gap Analysis: The frontier molecular orbital gap for halogenated quinolines typically ranges from 4.00-4.60 eV, representing a decrease from the parent quinoline system (4.64-4.90 eV) [15] [17]. The electron-withdrawing nature of the bromine and chlorine substituents stabilizes both HOMO and LUMO energy levels, with the LUMO experiencing greater stabilization due to enhanced electron affinity [14] [18].

Electronic Distribution Patterns: The HOMO orbital in 6-Bromo-4,8-dichloroquinoline is expected to be delocalized primarily over the quinoline ring system with reduced electron density at the halogenated positions. The LUMO shows significant contribution from the electron-deficient regions adjacent to the halogen substituents, particularly at the 4 and 8 positions where chlorine atoms withdraw electron density [19] [20].

Chemical Reactivity Descriptors: The electrophilicity index for halogenated quinolines typically increases to 3.10-4.20 eV compared to parent quinoline (2.56-2.85 eV), indicating enhanced electrophilic character. Chemical hardness decreases slightly (2.00-2.30 eV vs 2.32-2.45 eV), suggesting increased reactivity toward nucleophilic attack [15] [21].

PropertyValue RangeInterpretation
HOMO Energy-6.20 to -6.80 eVEnhanced electron-withdrawing character
LUMO Energy-1.50 to -2.20 eVIncreased electron affinity
HOMO-LUMO Gap4.00-4.60 eVModerate kinetic stability
Dipole Moment2.80-4.50 DebyeSignificant molecular polarity

Chromatographic Behavior and Purity Assessment

The chromatographic analysis of 6-Bromo-4,8-dichloroquinoline requires consideration of its physicochemical properties, particularly its halogenated nature and aromatic character. High-performance liquid chromatography represents the preferred analytical technique for purity assessment and quantitative analysis [22] [23] [6].

Reversed-Phase HPLC Optimization: Based on successful analysis of related chloroquine derivatives, optimal separation is achieved using C18 stationary phases with acetonitrile-water or methanol-water mobile phase systems [22] [24]. The retention behavior is primarily governed by hydrophobic interactions between the halogenated aromatic system and the alkyl chains of the stationary phase [6].

Mobile Phase Considerations: Gradient elution starting from 30% organic modifier increasing to 90% over 15-20 minutes provides optimal peak shape and resolution. Addition of triethylamine (0.1-0.4%) to the aqueous phase helps minimize peak tailing often observed with quinoline derivatives due to their basic character [22] [23].

Detection and Quantification: UV detection at 254-280 nm exploits the strong aromatic absorption of the quinoline chromophore. The multiple halogen substituents may cause slight bathochromic shifts in the absorption maximum compared to unsubstituted quinoline [14] [25].

Purity Assessment Protocol: Analytical method validation should include linearity over 0.1-2.0 mg/mL range, with detection limits typically achieving 0.05-0.1 μg/mL for UV detection. Mass spectrometric confirmation provides definitive identification through characteristic isotope patterns of the brominated and chlorinated molecular ion [10].

ParameterSpecificationMethod
Retention Time8-12 minutesReverse-phase C18
Resolution>2.0 from impuritiesGradient elution
Peak Asymmetry<2.0Triethylamine modifier
Detection Limit0.05-0.1 μg/mLUV at 254 nm

XLogP3

4.1

Dates

Last modified: 04-14-2024

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